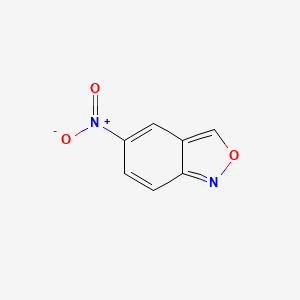

5-Nitro-2,1-benzisoxazole

Description

Historical Perspectives in 2,1-Benzisoxazole Chemical Research

The first recorded synthesis of a 2,1-benzisoxazole dates back to 1882 by Friedländer. academie-sciences.fr He achieved this through the reductive cyclization of o-nitrobenzaldehydes, although he initially misidentified the resulting product as an "anthranil lactam". academie-sciences.fr This foundational work paved the way for over a century of research into the synthesis and reactivity of this heterocyclic system.

Since Friedländer's initial discovery, a variety of synthetic methods have been developed. These can be broadly categorized and have evolved to offer milder conditions, greater efficiency, and broader substrate scope.

Key Synthetic Approaches to 2,1-Benzisoxazoles:

| Method | Description | Starting Materials |

| Reductive Cyclization | The classic and most common method involving the reduction of a nitro group, which then cyclizes onto an adjacent ortho-substituent. beilstein-journals.orgnih.gov | o-nitrocarbonyls, o-nitrobenzyl derivatives academie-sciences.frnih.gov |

| Annulation of Nitroso Compounds | Involves the formation of a nitroso intermediate which then undergoes cyclization. beilstein-journals.org | Nitroarenes |

| Cyclization of Aryl Azides | Can be induced thermally, photochemically, or catalytically, where a nitrene intermediate is often proposed. beilstein-journals.org | o-azidocarbonyls, o-azidoaryl propargyl alcohols beilstein-journals.orgrsc.org |

| Davis Reaction | The reaction of nitroarenes with compounds having an active methylene (B1212753) group, like arylacetonitriles, in the presence of a base. thieme-connect.combeilstein-journals.org | Nitroarenes, Arylacetonitriles |

Modern advancements continue to refine these methods, with examples including sustainable electrochemical protocols for the cathodic reduction of nitroarenes. rsc.orgrsc.org

Academic Significance of the 2,1-Benzisoxazole Moiety in Organic Chemistry

The academic importance of 2,1-benzisoxazoles stems primarily from their utility as versatile synthetic intermediates. academie-sciences.fr The inherent reactivity of the fused isoxazole (B147169) ring, particularly the susceptibility of the N-O bond to cleavage, allows for its transformation into a variety of other valuable chemical structures. researchgate.netrsc.org

2,1-Benzisoxazoles serve as key precursors for the synthesis of several other important heterocyclic systems. beilstein-journals.orgnih.gov For instance, they can be readily converted into:

Quinolines beilstein-journals.org

Acridines beilstein-journals.orgnih.gov

Quinazolines beilstein-journals.orgnih.gov

2-Aminobenzophenones nih.gov

The transformation into 2-aminobenzophenones is particularly noteworthy as these compounds are crucial intermediates in the synthesis of 1,4-benzodiazepines, a class of potent psychoactive drugs. nih.gov This synthetic versatility makes anthranils valuable building blocks in medicinal chemistry and materials science. nih.govrsc.org They are used as starting materials for compounds investigated for a range of biological activities, including as antimicrobial and anti-inflammatory agents. rsc.orgrsc.org

Specific Research Focus on 5-Nitro-2,1-Benzisoxazole Derivatives

Within the broader class of anthranils, derivatives containing a nitro group have garnered specific research interest due to the strong electron-withdrawing nature of this substituent, which significantly influences the molecule's reactivity and potential biological activity. The position of the nitro group on the benzene (B151609) ring is crucial, and the 5-nitro substitution pattern is a key area of investigation.

Research has demonstrated the synthesis of various substituted 5-nitro-2,1-benzisoxazoles. One approach involves the nucleophilic substitution of hydrogen in nitroarenes that are activated by other electron-withdrawing groups, such as an azole ring, leading to the formation of 5-substituted-2,1-benzisoxazoles. thieme-connect.com For example, the reaction of 1-nitro-4-(1,2,3-triazolyl)benzenes with arylacetonitriles yields 5-(1,2,3-triazolyl)-substituted 3-aryl-2,1-benzisoxazoles. thieme-connect.com

Another example includes the photochemical formation of 3-amino-6-nitro-2,1-benzisoxazole from 2-azido-4-nitrobenzamide, highlighting a pathway to nitro-substituted anthranils. beilstein-journals.org While this is a 6-nitro derivative, it underscores the feasibility and interest in synthesizing anthranils with nitro functionality. The synthesis of 5-bromo-3-phenylbenzo[c]isoxazole and its subsequent reaction with nitric acid to form a nitroacridinone derivative further illustrates the chemical transformations involving substituted 2,1-benzisoxazoles and nitrating agents. researchgate.net

Derivatives of 2,1-benzisoxazole are also being explored for their biological potential. For instance, certain 3-substituted-2,1-benzisoxazoles have been screened for their activity as xanthine (B1682287) oxidase inhibitors and antioxidants. academie-sciences.fr The introduction of a nitro group is a common strategy in medicinal chemistry to modulate a compound's properties, and research into this compound and its analogues continues to be an active field.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4104-36-3 |

|---|---|

Molecular Formula |

C7H4N2O3 |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

5-nitro-2,1-benzoxazole |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-12-8-7/h1-4H |

InChI Key |

AFBFYMLZIWNGPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NOC=C2C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 2,1 Benzisoxazole and Its Analogues

Nitration Strategies for Benzisoxazole Scaffolds and Precursors

The introduction of a nitro group at the 5-position of the benzisoxazole ring is a common and direct method for synthesizing 5-nitro-2,1-benzisoxazole. This electrophilic substitution reaction is typically achieved by treating the benzisoxazole substrate with a nitrating agent.

The nitration of the benzisoxazole ring system generally favors substitution at the 5- or 6-positions. researchgate.net However, the specific regioselectivity can be influenced by the substituents already present on the ring. For instance, the nitration of 3-methyl-1,2-benzisoxazole has been a subject of kinetic studies to understand the species undergoing nitration. rsc.org

A widely used method for the synthesis of 5-nitro-1,2-benzisoxazole (B1295443) derivatives involves the nitration of 3-substituted 1,2-benzisoxazoles. The electron-withdrawing nature of the isoxazole (B147169) ring directs the incoming nitro group to the 5-position, often resulting in the 5-nitro product as the major isomer. This is attributed to the activating effect of the heterocyclic oxygen atom. A standard procedure utilizes a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures, typically between 0 and 60°C, affording yields in the range of 75–86%. For example, the nitration of 3-methyl-5-acetyl-1,2-benzisoxazole with a nitrating mixture at 40°C yielded 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole in 86.4% yield. isca.in

The synthesis of 5-Nitrobenzisoxazole often involves the nitration of benzisoxazole or its precursors, a process that demands careful management of reaction conditions to ensure the desired substitution pattern. ontosight.ai

Cyclization Reactions for Benzisoxazole Ring Formation

An alternative and highly versatile approach to this compound and its analogs involves the formation of the benzisoxazole ring from acyclic precursors that already contain the nitro group or a precursor to it. These methods offer the advantage of pre-placing the nitro group at the desired position on the aromatic ring before the heterocyclic ring is formed.

Reductive Intramolecular Heterocyclization of Ortho-Substituted Nitroaromatic Precursors

This strategy is one of the most classical and widely employed methods for the synthesis of 2,1-benzisoxazoles. It involves the reduction of a nitro group positioned ortho to a carbonyl or a related functional group, which then undergoes an intramolecular condensation to form the isoxazole ring.

A notable method involves the reductive cyclization of 5-(2-nitrobenzylidene)barbiturates to yield 3-substituted-2,1-benzisoxazoles. academie-sciences.frnih.gov This reaction proceeds in moderate to good yields and is considered an efficient, simple, and mild procedure. academie-sciences.fr The mechanism is believed to involve the partial reduction of the nitro group to a nitroso intermediate, which then acts as a nucleophile, attacking the C-5 position of the barbiturate (B1230296) ring in a Michael addition-type reaction. academie-sciences.fr This process leads to the formation of the 2,1-benzisoxazole ring system. The starting 5-(2-nitrobenzylidene)barbiturates are readily prepared from the condensation of ortho-nitrobenzaldehyde with the corresponding barbituric acid derivatives. academie-sciences.fr

The reaction conditions for this reductive intramolecular heterocyclization have been optimized by evaluating different reducing agents, additives, reaction times, and solvents to improve yields, which can range from 52-87%. nih.gov

| Starting Material | Product | Yield (%) | Reference |

| 5-(2-Nitrobenzylidene)barbiturates | 3-Substituted-2,1-benzisoxazoles | 51-82 | academie-sciences.fr |

| 5-(2-Nitrobenzylidene)barbiturates | Symmetric and unsymmetric barbiturates C5-coupled with 2,1-benzisoxazoles | 52-87 | nih.gov |

Electrochemical methods offer a sustainable and versatile route to 2,1-benzisoxazoles through the cathodic reduction of ortho-substituted nitroarenes. researchgate.netrsc.org This technique allows for the direct synthesis of highly substituted 3-(acylamidoalkyl)-2,1-benzisoxazoles from readily available nitro arenes. researchgate.netrsc.org The process is characterized by its simplicity, employing an undivided cell setup under constant current conditions with inexpensive and reusable carbon-based electrodes. researchgate.netrsc.org This environmentally benign method has been demonstrated with a wide variety of substrates, achieving yields of up to 81%. researchgate.net

The scalability of this electrochemical protocol has been highlighted by successful 50-fold scale-up electrolyses, indicating its potential for preparative applications. researchgate.netrsc.org The cathodic reduction of the nitro group initiates an intramolecular cyclization, leading to the formation of the 2,1-benzisoxazole ring. rsc.orgosi.lv This methodology is not only applicable to the synthesis of 2,1-benzisoxazoles but can also be adapted to produce quinoline (B57606) N-oxides from common starting materials, using electrons as the sole reagent. rsc.orgosi.lv

Another electrochemical approach involves a selenium-catalyzed synthesis of 2,1-benzisoxazoles from o-nitrophenylacetylenes. organic-chemistry.org In this method, anodically generated selenium cations facilitate the cyclization without the need for traditional chemical oxidants. The reaction proceeds under constant potential in an undivided electrochemical cell. organic-chemistry.org

| Starting Material | Product | Yield (%) | Key Features | Reference |

| N-(2-nitrophenacyl)acetamide | 3-(acetamidomethyl)benzo[c]isoxazole | up to 81 | Sustainable, scalable, undivided cell, carbon electrodes | researchgate.netrsc.org |

| o-Nitrophenylacetylenes | 2,1-Benzisoxazoles | Not specified | Electrochemically enabled, selenium-catalyzed | organic-chemistry.org |

Annulation Reactions for 2,1-Benzisoxazole Scaffold Assembly

Annulation reactions provide a convergent approach to the 2,1-benzisoxazole scaffold by combining two or more fragments in a single synthetic operation.

A novel and atom-economical annulation method for synthesizing 2,1-benzisoxazole scaffolds involves the BF₃·Et₂O-catalyzed reaction of glyoxylate (B1226380) esters and nitrosoarenes. acs.orgnih.gov This reaction represents a convergent route to this class of compounds from previously unexplored starting materials, providing a range of 2,1-benzisoxazoles in moderate to high yields under convenient conditions. acs.orgnih.gov

Mechanistic investigations, including ¹⁸O labeling studies, have provided evidence for an unusual umpolung (reverse polarity) addition of glyoxylates to nitrosobenzenes with high O-selectivity, followed by a new type of Friedel-Crafts cyclization. acs.orgnih.gov The reaction scope has been explored with various substituted nitrosobenzenes, showing that electron-neutral, electron-rich, and even modestly electron-deficient aromatic rings react efficiently. acs.org The choice of Lewis acid and its loading are crucial for the success of the reaction, with 10 mol % of BF₃·Et₂O being identified as ideal. acs.org

| Nitrosoarene Substituent | Product Yield | Key Findings | Reference |

| Electron-neutral (e.g., H) | Good | Reaction proceeds efficiently. | acs.org |

| Electron-rich (e.g., OMe, t-Bu) | Good | Reaction proceeds efficiently. | acs.org |

| Modestly electron-deficient (e.g., Cl) | Good (for 3-chloro) | Site of substitution is crucial; 4-chloro gives trace product. | acs.org |

This method highlights the versatility of Lewis acid catalysis in promoting novel bond-forming strategies for the construction of heterocyclic systems. rsc.org

Photochemical Cyclization Reactions

Photochemical methods offer a powerful tool for the synthesis of strained or thermally unstable heterocyclic systems under mild conditions. These reactions leverage the energy of light to generate highly reactive intermediates that can undergo unique cyclization pathways not accessible through thermal methods.

The photochemical cyclization of 2-azidobenzoic acids presents a refined method for accessing 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.orgbeilstein-journals.org Research has demonstrated that the reaction outcome is highly dependent on the presence of a base. nih.gov The addition of a base is essential for the deprotonation of the carboxylic acid, forming a 2-azidobenzoate anion. beilstein-journals.orgnih.gov

The proposed mechanism proceeds as follows: upon irradiation with UV light, the 2-azidobenzoate anion decomposes to form a highly reactive singlet nitrene intermediate. beilstein-journals.org This is followed by a rapid 1,5-electrocyclization, where the electron pair from the carboxylate group attacks the electron-deficient nitrene to form the crucial N–O bond, yielding the 2,1-benzisoxazol-3(1H)-one anion, which is subsequently protonated. beilstein-journals.org This base-mediated pathway is often more efficient and selective than the photolysis of the neutral 2-azidobenzoic acid, which can lead to competing side reactions and the formation of azepine derivatives. beilstein-journals.org The use of photochemical methods at room temperature is particularly advantageous for synthesizing these compounds, as many substituted 2,1-benzisoxazoles are thermally labile and can decompose at temperatures above 30°C. beilstein-journals.org

The effectiveness of this cyclization has been optimized, with studies showing that the choice of solvent and base can influence the product yield. beilstein-journals.orgresearchgate.net For instance, conducting the photolysis in ethanol (B145695) with the addition of a base was found to significantly improve the yield of the desired 2,1-benzisoxazole-3(1H)-one compared to reactions in aqueous organic mixtures without a base. beilstein-journals.org

| Starting Material (Substituted 2-Azidobenzoic Acid) | Product (Substituted 2,1-Benzisoxazole-3(1H)-one) | Yield (%) |

|---|---|---|

| 2-Azidobenzoic acid | 2,1-Benzisoxazole-3(1H)-one | 40 |

| 2-Azido-5-methylbenzoic acid | 5-Methyl-2,1-benzisoxazole-3(1H)-one | 65 |

| 2-Azido-5-bromobenzoic acid | 5-Bromo-2,1-benzisoxazole-3(1H)-one | 70 |

| 2-Azido-5-iodobenzoic acid | 5-Iodo-2,1-benzisoxazole-3(1H)-one | 72 |

| 2-Azido-5-nitrobenzoic acid | This compound-3(1H)-one | 55 |

Intramolecular Oxidative Cyclization Pathways

Intramolecular oxidative cyclization represents another key strategy for the synthesis of the 2,1-benzisoxazole ring system. These methods typically involve the formation of the N–O bond via an oxidation step on a suitably substituted aromatic precursor.

One prominent example is the synthesis of 3-substituted 2,1-benzisoxazoles (also known as anthranils) from 2-aminoacylbenzenes. researchgate.net This approach utilizes Oxone (potassium peroxymonosulfate) as an effective and environmentally friendly oxidant. The reaction proceeds under simple, transition-metal-free conditions, where the amino group of the 2-aminoacylbenzene is chemoselectively oxidized, leading to direct N–O bond formation and subsequent cyclization to the benzisoxazole core. researchgate.net This method avoids the need for preparing potentially unstable 2-azido precursors. researchgate.net

Another innovative oxidative pathway involves the silver-catalyzed domino oxidative cyclization of unprotected 2-alkynylanilines. universite-franco-italienne.org In this process, a silver catalyst, such as silver nitrate (B79036) (AgNO₃), in the presence of an oxidant like Oxone, promotes an unusual cyclization of the 2-alkynylaniline substrate. universite-franco-italienne.org The reaction is believed to proceed through a complex cascade that results in the formation of the 2,1-benzisoxazole ring. The efficiency of this transformation is influenced by factors such as the choice of silver salt, oxidant, and reaction temperature. universite-franco-italienne.org

| Catalyst (10 mol%) | Oxidant | Temperature (°C) | Yield of 3-Phenyl-2,1-benzisoxazole (%) |

|---|---|---|---|

| AgNO₃ | Oxone (2 equiv) | 80 | 69 |

| AgNO₃ | Oxone (2 equiv) | 60 | 75 |

| AgNO₃ | Oxone (2 equiv) | 40 | 80 |

| AgOTf | Oxone (2 equiv) | 80 | 50 |

| Ag₂CO₃ | Oxone (2 equiv) | 80 | <5 |

Transformation and Rearrangement-Based Syntheses of 2,1-Benzisoxazoles

Skeletal transformations and rearrangements provide non-traditional and elegant routes to the benzisoxazole framework, often enabling the construction of complex molecular architectures from simpler heterocyclic precursors.

Isoxazole to Benzisoxazole Rearrangements

A novel and powerful cascade reaction has been developed featuring an isoxazole to benzisoxazole rearrangement. acs.orgnih.gov This methodology utilizes readily prepared o-phenolic isoxazoles as starting materials. acs.org The key transformation is initiated by treating the starting material with a strong base, such as two equivalents of lithium diisopropylamide (LDA), at low temperature to generate a dianion. acs.org This dianion then undergoes a base-induced rearrangement, which involves the cleavage of the isoxazole N–O bond and subsequent cyclization to form a benzisoxazole intermediate. chim.it

This rearrangement is the first step in a tandem sequence where the newly formed benzisoxazole intermediate can be trapped in situ by various bis-electrophiles, leading to the chemo-, regio-, and stereoselective synthesis of highly functionalized and complex polycyclic products. acs.orgacs.org This method highlights the unique reactivity of fused isoxazoles and provides a direct pathway to structurally diverse molecules that can be further elaborated. acs.org

| Starting Isoxazole | Bis-electrophile | Product | Yield (%) |

|---|---|---|---|

| 3-(2-Hydroxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | (Z)-1,4-Dibromo-2-butene | Tetracyclic cyclization product | 72 |

| 3-(2-Hydroxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | (E)-1,4-Dibromo-2-butene | Corresponding cyclized product | 45 |

Chemodivergent Carbon-to-Nitrogen Atom Swap Methodologies

Skeletal editing through atom swap reactions has recently emerged as a powerful tool for molecular diversification. A convenient, chemodivergent protocol has been developed to perform a net C-to-N atom swap in benzofurans, providing selective access to either benzoxazoles or 2,1-benzisoxazoles. rsc.orgnih.gov

| Starting Material (Benzofuran) | Product (3-Substituted-2,1-benzisoxazole) | Yield (%) |

|---|---|---|

| 3-Methylbenzofuran | 3-Methyl-2,1-benzisoxazole | 65 |

| 3-Phenylbenzofuran | 3-Phenyl-2,1-benzisoxazole | 58 |

| 3-(4-Fluorophenyl)benzofuran | 3-(4-Fluorophenyl)-2,1-benzisoxazole | 55 |

| Benzofuran | 2,1-Benzisoxazole | 40 |

Reaction Mechanisms and Intrinsic Reactivity of 5 Nitro 2,1 Benzisoxazole

Mechanistic Investigations of Ring Opening and Rearrangement Pathways

The transformation of 5-Nitro-2,1-benzisoxazole into other chemical structures is a subject of intense scientific investigation. These studies focus on the precise steps and intermediate molecules involved in these reactions.

The Kemp elimination is a well-studied organic reaction that involves the removal of a proton from a carbon atom, leading to the formation of a new chemical product. In the case of this compound, this reaction results in the formation of 2-cyano-4-nitrophenol. cornell.eduresearchgate.net This reaction is a model system for studying how enzymes can accelerate chemical reactions. pnas.orgbakerlab.org

The Kemp elimination of this compound can be catalyzed by both acids and bases. cornell.eduresearchgate.net In the base-catalyzed pathway, a base, such as the acetate (B1210297) ion, removes a proton from the carbon at the 3-position of the benzisoxazole ring. researchgate.net This proton abstraction is a key step in the reaction. nih.gov The reaction is highly sensitive to the surrounding environment, and its efficiency can be influenced by the solvent used. pnas.orgacs.org For instance, aprotic dipolar solvents can enhance the catalytic activity of a carboxylate base. pnas.orgbakerlab.org

The general mechanism involves the base abstracting the C3 proton, which occurs in concert with the cleavage of the nitrogen-oxygen bond in the isoxazole (B147169) ring. pnas.orgbakerlab.org This concerted process leads to the formation of the 2-cyano-4-nitrophenolate ion as the product. nih.gov The primary requirement for this catalysis is the presence of a catalytic base to abstract the proton. nih.gov

Computational studies have provided detailed insights into the transition state of this reaction. The transition state is characterized by a lengthened N-O bond. nih.gov The reaction pathway is often asymmetric, with the proton transfer from the substrate to the base being significantly advanced before the N-O bond begins to break. nih.gov

Catalytic antibodies have also been developed to catalyze the Kemp elimination. researchgate.net These antibodies utilize a carboxylate group, such as glutamate, as the base to abstract the proton. researchgate.net The efficiency of these catalytic antibodies is attributed to a combination of hydrogen bonding, π-stacking, and van der Waals interactions that correctly position the substrate and the catalytic base. researchgate.net

An alternative mechanism for the Kemp elimination of this compound involves redox catalysis by enzymes like cytochrome P450-BM3. cornell.eduresearchgate.net This pathway is fundamentally different from the classical acid/base-catalyzed mechanism. cornell.eduresearchgate.net

The proposed redox mechanism involves the coordination of the nitrogen atom of the substrate to the iron(II) center of the heme cofactor in the enzyme. cornell.eduresearchgate.net This is followed by an electron transfer and the simultaneous breaking of the N-O bond. This process generates a nitrogen radical intermediate and a phenoxyl anion. cornell.eduresearchgate.net The final product, 2-cyano-4-nitrophenol, is then formed through bond rotation and hydrogen transfer. cornell.eduresearchgate.net

Experimental evidence for this redox mechanism includes the requirement of the reduced, ferrous form of the heme iron for the reaction to occur. researchgate.net The activity is lost when the heme iron is in its oxidized, ferric state or when carbon monoxide is added, which competes for coordination to the ferrous heme. researchgate.net This redox-mediated pathway has also been implicated in the metabolism of certain isoxazole-containing drugs in humans. cornell.eduresearchgate.net

The table below summarizes the key differences between the acid/base-catalyzed and redox-mediated Kemp elimination of this compound.

| Feature | Acid/Base-Catalyzed Mechanism | Redox-Mediated Mechanism |

| Catalyst | Acid or Base (e.g., acetate, enzyme residue) | Redox enzyme (e.g., Cytochrome P450) |

| Key Step | Proton abstraction from C3 | Electron transfer and N-O bond heterolysis |

| Intermediate | Anionic phenoxide intermediate researchgate.net | Nitrogen radical and phenoxyl anion cornell.eduresearchgate.net |

| Product | 2-cyano-4-nitrophenol | 2-cyano-4-nitrophenol |

This table provides a simplified comparison of the two primary mechanisms for the Kemp elimination of this compound.

In the base-catalyzed Kemp elimination of this compound, the reaction proceeds through a transition state that leads to an anionic phenoxide intermediate. researchgate.net This intermediate is then protonated to form the final product. researchgate.net The formation of this intermediate is a critical part of the reaction pathway.

In the redox-mediated mechanism, a distinct intermediate is formed. This intermediate consists of a nitrogen radical moiety and a phenoxyl anion, resulting from the electron transfer and N-O bond cleavage. cornell.eduresearchgate.net The stability and subsequent reactivity of this radical intermediate are key to the formation of the final product.

Computational studies have been instrumental in characterizing these intermediates and the transition states leading to them. nih.gov For example, in the base-catalyzed reaction, the transition state involves a significant lengthening of the N-O bond. nih.gov Understanding the structure and energetics of these transient species is crucial for a complete picture of the reaction mechanism and for the design of more efficient catalysts. nih.govacs.org

Electrochemical methods offer a sustainable and versatile approach to induce chemical transformations. These techniques utilize electricity to drive reactions, often under mild conditions.

Recent research has explored the electrochemical transformation of 2,1-benzisoxazoles. researchgate.net These studies have shown that under electrochemical conditions, the 2,1-benzisoxazole ring can be opened, and the oxygen atom can be removed. researchgate.net This process allows for the synthesis of other valuable chemical structures, such as alkyl sulfones. researchgate.net The mechanism of this transformation involves ring opening, removal of the oxygen atom, and subsequent C(sp³)-sulfonylation. researchgate.net

Electrochemical methods have also been developed for the synthesis of 2,1-benzisoxazoles from nitroarenes. rsc.orgresearchgate.netnih.gov This process involves the cathodic reduction of the nitro group to a hydroxylamine (B1172632) intermediate, which then undergoes intramolecular cyclization to form the 2,1-benzisoxazole ring. rsc.orgnih.gov These electrochemical syntheses are often characterized by their use of simple, undivided cell setups and environmentally friendly conditions. rsc.orgnih.govresearchgate.net

Electrochemically Promoted Skeleton Transformations

Investigation of C(sp³)-Sulfonylation Mechanisms

The 2,1-benzisoxazole (anthranil) scaffold can undergo reactions that result in the formation of C(sp³)-sulfonyl bonds, although specific studies on the 5-nitro derivative are not prevalent. The general reactivity of the parent ring system, however, provides insight into potential mechanistic pathways.

One studied mechanism involves an electrochemically promoted transformation of 2,1-benzisoxazoles to produce alkyl sulfones. This reaction proceeds through a process involving ring opening of the benzisoxazole, removal of the oxygen atom, and subsequent C(sp³)-sulfonylation under electrochemical conditions researchgate.net.

Another approach involves a cascade reaction where 2,1-benzisoxazoles react with sulfonylhydrazones in the presence of a Cu(II)/Ag(I) catalyst. This process leads to the formation of 2-aryl-3-sulfonyl substituted quinoline (B57606) derivatives. The mechanism is understood to involve radical addition, resulting in the formation of new C–C, C–N, and C–S bonds in a single step acs.org.

Furthermore, general methods for radical C(sp³)-sulfonylation have been developed that could potentially be applied to this compound. A visible-light-induced reaction between redox-active esters of aliphatic carboxylic acids and organosulfinates, catalyzed by a combination of 4CzIPN and Cu(OTf)₂, yields decarboxylative sulfonylation products. The proposed mechanism involves the transfer of a sulfonyl group from a Cu(II)–SO₂R complex to an alkyl radical researchgate.net. The strong electron-withdrawing nature of the 5-nitro group would be expected to significantly influence the electron density of the benzisoxazole ring and, consequently, its reactivity in these transformations.

Photochemical Rearrangement Mechanisms

The photochemistry of this compound is dictated by the characteristics of both the nitroaromatic system and the strained isoxazole ring.

Photoexcited Nitro Group Interactions

Nitroaromatic compounds possess unique photochemical pathways due to the presence of the nitro group. Upon absorption of UV radiation, they can undergo extremely rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a triplet state (T₁) manifold, often within sub-picosecond timescales rsc.orgresearchgate.net. This efficiency is attributed to strong spin-orbit coupling facilitated by the oxygen-centered non-bonding orbitals of the nitro group rsc.org.

Studies on model nitroaromatic compounds like p-nitrophenol show that photoexcitation leads to an ultrafast evolution of the excited state, typically from a ¹ππ* character to a ¹nπ* character, which then efficiently undergoes ISC to the triplet state nih.gov. This rapid population of the triplet manifold is a prevalent feature in polycyclic nitrated aromatic compounds and is crucial for their subsequent photochemical reactions nih.gov. For this compound, this process would generate a highly reactive triplet-state species, which can drive further rearrangements.

N-O Bond Cleavage and Nitrene Intermediate Formation

The photochemistry of benzisoxazoles is often initiated by the cleavage of the weak N-O bond within the isoxazole ring uc.pt. This cleavage can lead to the formation of a highly reactive vinylnitrene intermediate. A nitrene is a species with a monovalent nitrogen atom that can exist in either a singlet or triplet state and dictates the subsequent chemical pathways uc.ptwisc.edu.

While direct photochemical studies on this compound are limited, the formation of a related compound, 3-amino-6-nitro-2,1-benzisoxazole, via the photolysis of 2-azido-4-nitrobenzamide has been shown to proceed through an intermediate singlet nitrene beilstein-journals.org. The presence of the nitro group can influence the reaction multiplicity and pathways. In many cases, arylnitrenes generated photochemically from azides can undergo rearrangement or intersystem crossing to the more stable triplet state nih.gov. The generation of a nitrene from this compound would create a potent intermediate capable of various intramolecular reactions, including ring expansion or insertion, or intermolecular reactions like hydrogen abstraction from a solvent sciforum.net.

Valency Tautomerism and Isomerization Processes

Valency tautomerism, a type of isomerism that involves the reorganization of bonding electrons, has been proposed for certain 2,1-benzisoxazole derivatives. A study of 7-acetyl-3-methyl-2,1-benzisoxazole, a compound with potential symmetry, indicated that it undergoes a slow valency-tautomerism cdnsciencepub.com. This suggests that the 2,1-benzisoxazole ring system has the potential for such electronic reorganization. Patent literature also acknowledges that benzisoxazole derivatives can exhibit valence tautomerism within their aromatic portions google.com.

Isomerization is another key reactive pathway for the benzisoxazole scaffold. The parent 1,2-benzisoxazole (B1199462) isomer, for instance, undergoes photoisomerization to 1,3-benzoxazole in polar solvents, while yielding the open-ring 2-cyanophenol in non-polar media uc.pt. The 2,1-benzisoxazole isomer is the most thermodynamically unstable of the three benzisoxazole isomers, with a heat of formation of 41.2 kcal/mol at 298.15 K, compared to 33.3 kcal/mol for 1,2-benzisoxazole and 10.8 kcal/mol for benzoxazole (B165842) acs.org. This inherent instability makes it susceptible to thermal rearrangements, which can include ring contraction to form products like cyclopentadienecarbonitrile (B14170011) acs.org. For this compound, the electron-withdrawing nitro group would further influence the stability and electronic distribution, likely affecting the energy barriers and pathways for any potential tautomeric or isomeric transformations.

Nucleophilic and Electrophilic Reactivity Patterns

The electronic nature of this compound, characterized by an electron-deficient aromatic ring due to the nitro group, makes it a prime candidate for nucleophilic attack.

Formation of Sigma (σH) Adducts in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) in electron-deficient arenes, particularly nitroarenes, is a fundamental process. The generally accepted mechanism involves the addition of a nucleophile to an electron-deficient carbon atom of the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex or a σ-adduct libretexts.org.

The formation of the 2,1-benzisoxazole ring itself often relies on this principle. In the Davis reaction, for example, a nitroarene reacts with a carbanion (like that from an arylacetonitrile) to form a σH-adduct at the position ortho to the nitro group. This adduct then undergoes further reaction to yield the 2,1-benzisoxazole thieme-connect.comnih.gov.

The this compound molecule is itself an electron-deficient nitroaromatic system. As such, it is susceptible to further nucleophilic attack. The initial step in such a reaction would be the fast and reversible addition of a nucleophile to a hydrogen-bearing carbon atom on the benzene (B151609) ring, forming an anionic σH-adduct researchgate.net. Due to the strong activating effect of the nitro group, the positions ortho and para to it (C4 and C6) are the most likely sites for nucleophilic attack. The stability of the resulting σH-adduct is enhanced by the delocalization of the negative charge onto the nitro group, as depicted in the resonance structures below.

Table 1: Potential Resonance Structures of a σH-Adduct at the C-6 Position of this compound

| Resonance Structure | Description |

| I | Initial adduct after nucleophilic attack at C-6. |

| II | Negative charge delocalized into the benzene ring. |

| III | Negative charge delocalized onto the oxygen atoms of the nitro group. |

This table is a generalized representation based on established principles of nucleophilic aromatic substitution on nitroarenes.

The formation of such σH-adducts is typically the primary, kinetically favored process in the reaction of nucleophiles with nitroarenes researchgate.net. The subsequent fate of the adduct determines the final product. If the adduct is oxidized, a nucleophilic substitution of hydrogen (SNArH) occurs. Alternatively, if other leaving groups are present, slower formation of a σX-adduct can lead to traditional SNAr. Given its structure, this compound presents a reactive platform for the formation of such σ-adducts, opening pathways for further functionalization.

Role of Nitroso Intermediates in Cyclization and Rearrangement

The formation of the 2,1-benzisoxazole ring system, often referred to as an anthranil, frequently proceeds through the intermediacy of a nitroso functional group. academie-sciences.fr In the context of synthesizing substituted 2,1-benzisoxazoles from nitroarenes, the nitrosoarene emerges as a key transient species. nih.gov Several reaction mechanisms proposed for 2,1-benzisoxazole cyclization involve a nitroso intermediate. academie-sciences.fr

One of the most classic examples is the Davis reaction, which forms benzisoxazoles from the reaction of substituted nitrobenzenes with arylacetonitriles in the presence of a base. beilstein-journals.orgacs.org The proposed mechanism for this reaction involves the initial formation of an anionic σH adduct between the carbanion of the arylacetonitrile and the nitroarene. beilstein-journals.org This adduct then transforms into a nitroso intermediate. nih.govbeilstein-journals.org The transformation to the nitroso compound is a crucial step, often requiring protonation of an oxygen atom on the nitro group adduct, followed by the elimination of a hydroxide (B78521) ion. nih.gov Following its formation, the nitroso intermediate undergoes an intramolecular addition-elimination reaction, which results in the cyclization to the 2,1-benzisoxazole ring. nih.govbeilstein-journals.org

In a variation of this process, reactions of nitroarenes with carbanions in aprotic solvents can be directed toward the formation of nitroso compounds by treatment with silylating agents. nih.gov These in-situ generated nitroso intermediates then readily cyclize to afford the 2,1-benzisoxazole derivatives. nih.gov The reaction of a nitroarene with a nucleophile like phenylacetonitrile (B145931) in the presence of a base (e.g., t-BuOK or DBU) and a silylating agent (e.g., trialkylchlorosilane) proceeds via a σH-adduct which is then converted to the nitroso intermediate, leading to the final heterocyclic product. nih.gov

Alternative synthetic strategies also underscore the centrality of the nitroso intermediate. A notable method involves the BF₃·Et₂O-catalyzed reaction of nitrosoarenes with glyoxylate (B1226380) esters. acs.orgacs.org Mechanistic studies, including ¹⁸O labeling, suggest that this reaction proceeds via an unusual umpolung (reverse polarity) addition of the glyoxylate to the nitrosobenzene. acs.orgacs.org This step is followed by a Friedel–Crafts-type cyclization to form a bicyclic intermediate, which then aromatizes to yield the 2,1-benzisoxazole product. acs.org The synthesis of a putative reaction intermediate and its subsequent acid-catalyzed conversion to the 2,1-benzisoxazole lend strong support to this pathway, although competing rearrangements like the Bamberger rearrangement can occur. acs.org

The table below summarizes findings for the synthesis of 2,1-benzisoxazoles where nitroso intermediates are key.

| Reactants | Key Reagents/Conditions | Intermediate Type | Outcome | Reference |

|---|---|---|---|---|

| Nitroarenes + Arylacetonitriles | Alkali metal hydroxide in alcohol (e.g., NaOH in ethanol) | σH adduct → Nitroso intermediate | Davis Reaction; formation of 3-aryl-2,1-benzisoxazoles. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Nitroarenes + Benzylic C–H acids (e.g., phenylacetonitriles, benzyl (B1604629) sulfones) | Strong base (t-BuOK or DBU) + Silylating agent in aprotic media (THF, DMF) | σH adduct → Silylated dihydroxylamine derivative → Nitroso intermediate | Formation of 3-aryl-2,1-benzisoxazoles in moderate to good yields. nih.govresearchgate.net | nih.govresearchgate.net |

| Nitrosoarenes + Glyoxylate esters | BF₃·Et₂O in CH₂Cl₂ | Umpolung addition product → Bicyclic intermediate via Friedel-Crafts cyclization | Convergent route to a range of 2,1-benzisoxazoles. acs.orgacs.org | acs.orgacs.org |

| 5-(2-nitrobenzylidene)barbiturates | Partial reduction conditions | Nitrosoarene intermediate formed by partial reduction of the nitro group | Intramolecular Michael addition of the nucleophilic nitroso group followed by cyclization. academie-sciences.fr | academie-sciences.fr |

Intrinsic Bond Cleavage Processes within the 2,1-Benzisoxazole System

The 2,1-benzisoxazole heterocyclic system is characterized by an inherent reactivity that stems directly from the nature of its bonding. researchgate.net A defining feature of the molecule is the presence of a weak N-O bond, which is a primary site for bond cleavage. researchgate.netresearchgate.netresearchgate.net This inherent weakness makes the isoxazole ring prone to opening under various chemical conditions and is a key determinant of the compound's utility as a versatile synthetic intermediate for producing other heterocyclic systems like acridines and quinolines. researchgate.netresearchgate.net

The instability of the 2,1-benzisoxazole isomer compared to its structural isomers, 1,2-benzisoxazole and benzoxazole, can be attributed to electronic factors. researchgate.net Quantum-chemical calculations and experimental observations indicate that 2,1-benzisoxazole is the least stable of the three. researchgate.net This reduced stability is a consequence of two main factors: the presence of the energetically unfavorable weak N-O bond and a significant loss of resonance stabilization within the fused benzene ring. researchgate.net In contrast, benzoxazole, which lacks the N-O bond, is the most stable, while 1,2-benzisoxazole occupies an intermediate stability position, as it retains benzenoid resonance despite having an N-O bond. researchgate.net

This intrinsic lability of the N-O bond is the focal point of the system's reactivity. The bond is susceptible to cleavage during reactions involving reduction or oxidation. researchgate.net For example, the reduction of 2,1-benzisoxazoles is a common and efficient method for synthesizing ortho-aminobenzophenones, a transformation that hinges on the cleavage of this N-O bond. nih.gov This susceptibility to ring-opening reactions makes 2,1-benzisoxazoles valuable precursors in synthetic chemistry. researchgate.net The photochemical cyclization of certain 2-azidobenzoic acids to form 2,1-benzisoxazolones also proceeds via the formation of an N-O bond, highlighting its central role in both the formation and subsequent reactions of this heterocyclic system. beilstein-journals.orgnih.gov

The following table provides a comparative overview of the stability of benzisoxazole isomers.

| Compound | Key Structural Features | Relative Stability | Reason for Stability/Instability | Reference |

|---|---|---|---|---|

| Benzoxazole | No N-O bond; fused benzene and oxazole (B20620) rings. | Highest | Stabilized by the resonance of the benzene ring and the absence of a weak N-O bond. researchgate.net | researchgate.net |

| 1,2-Benzisoxazole | Contains an N-O bond; fused benzene and isoxazole rings. | Intermediate | Stabilized by benzene ring resonance but destabilized by the weak N-O bond. researchgate.net | researchgate.net |

| 2,1-Benzisoxazole (Anthranil) | Contains an N-O bond; fused benzene and isoxazole rings. | Lowest | Destabilized by the presence of the weak N-O bond and the loss of benzene ring resonance stabilization. researchgate.net | researchgate.net |

Advanced Spectroscopic and Characterization Techniques in Mechanistic Elucidation

Isotopic Labeling Studies for Reaction Pathway Delineation (e.g., ¹⁸O Labeling)

Isotopic labeling serves as a powerful tool for tracing the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. While specific ¹⁸O labeling studies focused solely on 5-Nitro-2,1-benzisoxazole are not extensively detailed in the surveyed literature, the principles of this technique can be applied to understand its potential reactions, particularly photochemical transformations.

In the study of nitroaromatic compounds, ¹⁸O labeling of the nitro group would be invaluable for delineating rearrangement and substitution mechanisms. For instance, during photochemical reactions, it is often proposed that the nitro group can undergo intramolecular cyclization or be displaced by a nucleophile. researchgate.net By enriching the nitro group of this compound with ¹⁸O, one could track the oxygen atoms. Mass spectrometry or ¹⁷O NMR (if ¹⁷O were used) of the products could then determine if the original oxygen atoms from the nitro group are retained in the product, exchanged with oxygen from a solvent like H₂¹⁸O, or eliminated as part of a leaving group. This approach was instrumental in studying the photolysis of 5-nitrofurfural, where a photo-induced addition of a nucleophile followed by the elimination of the nitrite (B80452) group (NO₂⁻) was proposed as the mechanism. researchgate.net Similarly, in mechanistic studies of benzisoxazole formation from precursors like 2-azidobenzoic acids, labeling could confirm the origin of the oxygen atom in the heterocyclic ring. nih.gov

Table 1: Hypothetical Application of ¹⁸O Labeling in Studying the Hydrolysis of this compound

| Reaction Step | Analytical Goal | Expected ¹⁸O Observation | Mechanistic Insight |

|---|---|---|---|

| Initial State | Confirm Label Incorporation | Mass spectrum of starting material shows M+2 peak for [¹⁸O₂]-5-Nitro-2,1-benzisoxazole. | Confirms successful synthesis of the labeled compound. |

| Hydrolysis | Trace the fate of nitro-group oxygen | Analysis of the resulting nitrite (NO₂⁻) ion in the aqueous medium. | Detection of ¹⁸O in the nitrite ion would confirm its origin from the nitro group. |

| Product Analysis | Identify oxygen source in organic product | Mass spectrum of the hydroxylated organic product. | Absence of ¹⁸O in the organic product would indicate the oxygen came from the solvent (H₂O), not intramolecularly. |

X-ray Crystallography for Confirmation of Molecular Structures of Intermediates and Products

While a specific crystal structure for the parent this compound was not found in the search results, this technique is crucial for studying its derivatives. For example, in a study of the related compound 5-nitro-2-phenylbenzoxazole, theoretical calculations of bond lengths such as C5–O10 (1.3948 Å) and C6–N11 (1.4123 Å) were reported, which would be confirmed experimentally via X-ray diffraction. esisresearch.org If this compound were to react, for instance, with a nucleophile to form a stable crystalline product, single-crystal X-ray diffraction would be the definitive method to establish the exact connectivity and stereochemistry of that product. This is particularly important when multiple isomers or rearrangement products are possible.

Table 2: Representative Crystallographic Data Obtainable for a this compound Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₄N₂O₃ |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = 3.8 Å, b = 15.5 Å, c = 11.2 Å; β = 95.0° |

| Bond Length (N-O) | The distance between the nitrogen and oxygen atoms in the nitro group. | ~1.22 Å |

| Bond Angle (O-N-O) | The angle formed by the oxygen-nitrogen-oxygen atoms of the nitro group. | ~125° |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomerism and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

For this compound, the ¹H NMR spectrum would show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns revealing their relative positions on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule.

While the 2,1-benzisoxazole ring itself does not exhibit the common prototropic tautomerism seen in systems like benzimidazole (B57391), NMR is a critical technique for studying such dynamic equilibria in its potential reaction products or derivatives. beilstein-journals.orgresearchgate.net Tautomerism involves the migration of a proton, leading to isomers that are in rapid equilibrium. nih.gov If a derivative of this compound were capable of tautomerism, variable-temperature (VT) NMR experiments could be employed. At low temperatures, the equilibrium may slow down enough on the NMR timescale to observe distinct signals for each tautomer, while at higher temperatures, averaged signals would be seen. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3 | ~8.5 - 8.7 | s |

| H-4 | ~8.3 - 8.5 | d | |

| H-6 | ~7.8 - 8.0 | d | |

| ¹³C | C-3 | ~145 - 150 | |

| C-4 | ~120 - 125 | ||

| C-5 | ~148 - 152 (attached to NO₂) | ||

| C-6 | ~115 - 120 | ||

| C-7 | ~110 - 115 | ||

| C-3a (bridgehead) | ~128 - 132 |

Note: Predicted values are estimates based on general principles and data from similar aromatic nitro compounds and heterocyclic systems. rsc.orgrsc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Identity Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₇H₄N₂O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺˙). The monoisotopic mass of this compound is 164.0222 g/mol . epa.govnih.gov

Electron Ionization (EI) mass spectrometry would cause the molecular ion to fragment in a reproducible manner, providing a characteristic "fingerprint." The fragmentation of nitroaromatic compounds often follows predictable pathways. youtube.com A plausible fragmentation pathway for this compound would involve initial losses of the nitro group components, followed by the breakdown of the heterocyclic ring.

Key fragmentation steps would likely include:

Loss of a nitro radical (•NO₂) to give a fragment at m/z 118.

Loss of nitric oxide (NO) to yield an ion at m/z 134.

Subsequent fragmentation of the ring system, potentially through the loss of carbon monoxide (CO), a common fragmentation for heterocyclic compounds. sapub.org

Table 4: Plausible Mass Spectrometry Fragmentation Pathway for this compound

| m/z Value | Proposed Identity | Neutral Loss | Formula of Loss |

|---|---|---|---|

| 164 | [M]⁺˙ Molecular Ion | - | - |

| 134 | [M - NO]⁺˙ | Nitric Oxide | NO |

| 118 | [M - NO₂]⁺ | Nitro Radical | NO₂ |

| 106 | [M - NO - CO]⁺˙ | Carbon Monoxide | CO |

| 90 | [M - NO₂ - CO]⁺ | Carbon Monoxide | CO |

UV-Vis and FTIR Spectroscopic Analysis for Characterization of Photoproducts

FTIR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems within a molecule, respectively. They are particularly useful for monitoring reactions, such as the formation of photoproducts.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group would be prominent. Other key signals would include aromatic C-H stretching and C=C/C=N ring stretching vibrations. Analysis of a related compound, 5-nitro-2-phenylbenzoxazole, shows characteristic NO₂ vibrations around 1525 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). esisresearch.org

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the conjugated π-system of the molecule. This technique is highly effective for tracking photochemical reactions. The starting material, this compound, would have a characteristic absorption spectrum. Upon irradiation with UV light, if the molecule undergoes a transformation, the original absorption peaks would decrease in intensity while new peaks corresponding to the photoproduct(s) would appear. This allows for the kinetics of the photoreaction to be monitored and provides electronic information about the new species being formed. researchgate.net

Table 5: Expected Characteristic Vibrational Frequencies (FTIR) for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1620 - 1590 | C=C / C=N Stretch | Benzisoxazole Ring |

| 1550 - 1510 | N-O Asymmetric Stretch | Nitro Group (NO₂) |

| 1360 - 1330 | N-O Symmetric Stretch | Nitro Group (NO₂) |

| 1250 - 1180 | C-N Stretch | Aromatic Nitro |

Note: Frequencies are based on typical ranges and data from analogous compounds. esisresearch.org

Computational and Theoretical Chemistry Studies of 5 Nitro 2,1 Benzisoxazole

Quantum Chemical Calculations of Reaction Mechanisms and Potential Energy Surfaces

Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions, detailing the energetics of transition states and intermediates. For 2,1-benzisoxazoles, a key area of investigation has been their formation from nitroarenes.

One proposed mechanism for the formation of the 2,1-benzisoxazole ring from the reaction of nitroarenes with arylacetonitriles has been examined using quantum chemical modeling. researchgate.net This reaction is believed to proceed through a limiting stage involving the cyclization of an intermediate derived from the nitroarene. The computational modeling of this step helps in understanding the feasibility of the proposed mechanism and the energetic barriers involved. researchgate.net

Another avenue of 2,1-benzisoxazole synthesis involves the intramolecular cyclization of nitrosoarene intermediates, which can be generated from the partial reduction of a nitroaromatic compound. academie-sciences.fr Quantum chemical calculations can model the potential energy surface of this cyclization, identifying the transition state and the thermodynamic driving force for the ring-closure. These calculations can also shed light on the role of catalysts or reaction conditions in facilitating the transformation. For instance, in the formation of 3-amino-6-nitro-2,1-benzisoxazole, it has been demonstrated that the reaction proceeds through a singlet nitrene intermediate. nih.gov

While specific potential energy surfaces for reactions involving 5-Nitro-2,1-benzisoxazole are not readily found, studies on related nitro-containing compounds, such as the analytical global potential energy surfaces for the two lowest electronic states of NO2, showcase the level of detail that can be achieved in mapping out reaction coordinates. rsc.org Such detailed surfaces for this compound would be invaluable for understanding its thermal and photochemical reactivity.

Applications of Density Functional Theory (DFT) in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. For aromatic and heterocyclic compounds, DFT calculations can provide a wealth of information.

Electronic Properties: The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For a related compound, 5-nitro-2-phenylbenzoxazole, DFT calculations have been used to analyze the HOMO and LUMO to understand charge transfer within the molecule. esisresearch.org It is expected that for this compound, the HOMO would be distributed over the benzisoxazole ring system, while the LUMO would be significantly localized on the electron-withdrawing nitro group. This would result in a relatively small HOMO-LUMO gap, suggesting a molecule that is reactive towards both nucleophilic and electrophilic attack.

Reactivity Descriptors: DFT can also be used to calculate various reactivity descriptors. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the oxygen atoms of the nitro group and the isoxazole (B147169) ring, indicating susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the benzene (B151609) ring.

In a study of 5-Benzoxazolecarboxylic acid, DFT calculations were used to investigate electronic properties and chemical reactivity, including FMO, MEP, and charge analyses. dntb.gov.ua Similar calculations for this compound would provide a detailed picture of its reactivity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic |

| HOMO Distribution | Likely delocalized over the fused ring system of the benzisoxazole moiety. |

| LUMO Distribution | Primarily localized on the nitro group (-NO2) due to its strong electron-withdrawing nature. |

| HOMO-LUMO Energy Gap | Expected to be relatively small, indicating higher reactivity compared to the parent benzisoxazole. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow regions) anticipated around the oxygen atoms of the nitro group and the isoxazole nitrogen, indicating sites for electrophilic attack. Positive potential (blue/green regions) is expected on the aromatic protons. |

This table is predictive and based on computational studies of analogous nitro-substituted heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules.

Conformational Analysis: For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the nitro group relative to the plane of the benzisoxazole ring. MD simulations can explore the potential energy landscape of this rotation and determine the most stable conformation. In many nitroaromatic compounds, a slight out-of-plane torsion of the nitro group is often observed to relieve steric strain. mdpi.com

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other in condensed phases. For this compound, simulations in a solvent like water or in a crystalline environment could reveal the nature of intermolecular forces, such as hydrogen bonding (if applicable with solvent or other molecules) and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solubility, crystal packing, and ultimately the material properties of the compound.

While specific MD simulations for this compound are not prominent in the literature, studies on related systems provide a framework for what could be investigated. For example, MD simulations have been used to study the interactions of nitrobenzene (B124822) dioxygenase with its substrate, highlighting the importance of specific hydrogen bonds and the role of water molecules in the active site. nih.gov Similarly, MD simulations of benzimidazole (B57391) and benzothiazole (B30560) derivatives have been employed to understand their stability within protein-ligand complexes. nih.gov

Theoretical Insights into Aromaticity and Electronic Properties

The aromaticity of the benzisoxazole ring system and the influence of the nitro substituent are key aspects that can be elucidated through theoretical calculations.

Aromaticity: Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. Various computational methods can be used to quantify aromaticity, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA).

Electronic Properties and Substituent Effects: The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. Theoretical calculations can quantify this effect by analyzing the charge distribution and the energies of the intermediates formed during a hypothetical electrophilic attack at different positions on the benzene ring.

A study on para-substituted nitrobenzene derivatives using quantum chemistry modeling and data from the Cambridge Structural Database revealed that the properties of the nitro group are highly dependent on its orientation with respect to the benzene ring and the nature of the para-substituent. mdpi.com These findings underscore the importance of considering both intramolecular and intermolecular interactions when analyzing the electronic properties of nitroaromatic compounds.

Synthesis and Chemical Transformations of Substituted 5 Nitro 2,1 Benzisoxazole Derivatives

Design and Synthesis of Novel Nitro Group Modified Benzisoxazole Analogues

The synthesis of 2,1-benzisoxazoles, also known as anthranils, often involves the reductive cyclization of ortho-substituted nitroarenes. The presence of the nitro group is not only a key feature of the final product but is also mechanistically crucial in many synthetic routes. A common and effective method involves the condensation of nitroaromatic substrates with compounds containing active methylene (B1212753) groups, such as arylacetonitriles, in an alkaline medium. nih.govnih.gov

One established approach is the Davis reaction, where nitroarenes react with benzylic C-H acids in the presence of a base. nih.govbeilstein-journals.org For instance, the reaction of a substituted nitrobenzene (B124822) with an arylacetonitrile in an alcoholic alkaline solution can yield 3-aryl-2,1-benzisoxazole derivatives. nih.gov The reaction proceeds through the formation of a σH-adduct, which then transforms into a nitroso intermediate that cyclizes to form the isoxazole (B147169) ring. nih.gov The efficiency of this process can be influenced by the electronic nature of the substituents on both the nitroarene and the arylacetonitrile.

Researchers have developed variations of this method to improve yields and broaden the substrate scope. One such "one-pot" approach utilizes a combination of a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a silylating agent in aprotic media, which facilitates the transformation of the intermediate adducts into the final benzisoxazole products. nih.gov Another novel strategy involves the electrochemical reductive cyclization of N-acyl-2-nitrobenzylamines, which provides a simple and versatile route to highly substituted 2,1-benzisoxazoles. nih.gov This method tolerates a wide range of functional groups on the N-acyl moiety, including sterically demanding alkyl groups and those containing alkenes or alkynes. nih.gov

A different synthetic route utilizes 5-(2-nitrobenzylidene)barbiturates as precursors. academie-sciences.fracademie-sciences.fr In this method, the partial reduction of the nitro group leads to a nitroso intermediate which is intramolecularly trapped, ultimately leading to the formation of 3-substituted-2,1-benzisoxazoles in moderate to good yields. academie-sciences.fracademie-sciences.fr

| Nitroarene Precursor | Reactant/Method | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloronitrobenzene | Phenylacetonitrile (B145931), t-BuOK, TMSCl | 5-Chloro-3-phenyl-2,1-benzisoxazole | Good | nih.gov |

| 1-Nitro-3-(trifluoromethyl)benzene | Phenylacetonitrile, NaOH/Ethanol (B145695) | 3-Phenyl-6-(trifluoromethyl)-2,1-benzisoxazole | Good | beilstein-journals.orgnih.gov |

| 5-(2-Nitrobenzylidene)barbituric acid | SnCl₂·2H₂O / Ethanol | 5-(2,1-Benzisoxazol-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | Moderate-Good (51-82%) | academie-sciences.fr |

| N-acetyl-2-nitrobenzylamine | Electrochemical Reduction | 3-Methyl-2,1-benzisoxazole | 72% | nih.gov |

Exploration of Substituent Effects on Compound Reactivity and Stability

The reactivity and stability of the 5-nitro-2,1-benzisoxazole ring are profoundly influenced by the nature and position of other substituents on the aromatic ring. The nitro group itself is a powerful electron-withdrawing group (EWG), which significantly affects the electron density distribution across the molecule. researchgate.net This electronic influence is critical in determining the course of subsequent chemical transformations.

The presence of additional EWGs on the benzisoxazole core generally enhances its stability and modifies its reactivity in nucleophilic substitution reactions. For example, in the synthesis of 2,1-benzisoxazoles via the Davis reaction, the presence of strongly electron-withdrawing groups like SF₅ on the nitrobenzene precursor is beneficial for the reaction's success. beilstein-journals.org Conversely, nitro compounds bearing electron-donating groups (EDGs) such as amino or hydroxyl groups in the para-position are often unreactive under these conditions. nih.gov

Advanced Derivatization Strategies

The this compound core serves as a platform for further molecular elaboration through various derivatization strategies, enabling the synthesis of a diverse range of complex structures.

While 2,1-benzisoxazoles are aromatic, their reduced counterparts, 1,3-dihydro-2,1-benzisoxazoles, are also of significant synthetic interest. A practical method for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles starts from readily available methyl 2-nitrobenzoates. nih.govnih.govchemistryviews.org The process involves a controlled partial reduction of the nitro group to a hydroxylamine (B1172632) using reagents like hydrazine (B178648) with a rhodium on carbon (Rh/C) catalyst. nih.govacs.orgresearchgate.net This intermediate then undergoes a base-mediated cyclization to form a benzisoxazol-3(1H)-one. nih.govnih.gov

The crucial N-alkylation step is then carried out on this benzisoxazolone intermediate under basic conditions. nih.govacs.org A variety of electrophiles, particularly benzylic and allylic halides, have been successfully employed to introduce the alkyl group onto the nitrogen atom, generating N-alkyl benzisoxazol-3(1H)-ones in moderate to good yields. nih.govacs.org The final step is the reduction of the ketone functionality to afford the target N-alkyl-1,3-dihydro-2,1-benzisoxazoles, which can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) in the presence of trimethylsilyl (B98337) chloride (TMSCl). nih.govnih.gov This methodology is robust and tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.govacs.org

| Benzisoxazolone Substituent | Alkylating Agent (Electrophile) | Resulting N-Alkyl Product | Overall Yield (3 steps) | Reference |

|---|---|---|---|---|

| H | Benzyl (B1604629) bromide | 1-Benzylbenzisoxazol-3(1H)-one | Good | nih.govacs.org |

| 5-Methoxy | Allyl bromide | 1-Allyl-5-methoxybenzisoxazol-3(1H)-one | Moderate | nih.govacs.org |

| 5-Chloro | Benzyl bromide | 1-Benzyl-5-chlorobenzisoxazol-3(1H)-one | Good | nih.govacs.org |

| H | Ethyl iodide | 1-Ethylbenzisoxazol-3(1H)-one | Fair | nih.govacs.org |

The introduction of halogens or other strong electron-withdrawing groups onto the this compound framework can further modulate its chemical properties. While direct halogenation of the pre-formed benzisoxazole ring can be complex, a more common strategy is to use halogen-substituted nitroarenes as starting materials in the cyclization reaction. nih.gov

A particularly noteworthy derivatization is the introduction of the pentafluorosulfanyl (SF₅) group, which is considered a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and high lipophilicity. beilstein-journals.orgresearchgate.net The synthesis of SF₅-containing benzisoxazoles has been successfully achieved using the Davis reaction. beilstein-journals.orgnih.gov Starting from meta- or para-nitro-(pentafluorosulfanyl)benzenes and reacting them with arylacetonitriles provides the corresponding SF₅-substituted 3-aryl-2,1-benzisoxazoles. beilstein-journals.orgnih.govamanote.com These reactions generally proceed well when the arylacetonitrile contains electron-neutral or electron-donating groups. However, the reaction often fails with arylacetonitriles bearing electron-acceptor groups, highlighting the finely tuned electronic requirements of this transformation. beilstein-journals.orgnih.gov

The this compound skeleton is a valuable building block for synthesizing more complex heterocyclic systems. The inherent reactivity of the N-O bond allows for facile ring-opening and rearrangement reactions. For example, treatment of 3-aryl-2,1-benzisoxazoles with concentrated nitric acid in chloroform (B151607) does not lead to simple nitration of the aromatic ring, but instead results in a profound transformation to yield acridinone (B8587238) nitro derivatives. researchgate.net This reaction demonstrates how the benzisoxazole ring can be rearranged into a more complex, fused heterocyclic system in a single step.

Furthermore, the 2,1-benzisoxazole ring can be reductively cleaved, typically using iron in acetic acid, to generate ortho-aminoaryl ketones. academie-sciences.fracademie-sciences.fr These intermediates are exceptionally useful as they can be readily cyclized with other reagents to form a wide variety of important heterocycles, including quinolines and quinazolines. beilstein-journals.orgacademie-sciences.fracademie-sciences.fr For instance, SF₅-substituted ortho-aminobenzophenones, derived from the corresponding SF₅-benzisoxazoles, have been used as key intermediates in the synthesis of novel SF₅-containing quinolines and quinazolines. beilstein-journals.orgbeilstein-journals.org This two-step sequence—synthesis of the benzisoxazole followed by reductive ring opening and recyclization—represents a powerful strategy for integrating the structural motifs derived from 5-nitro-2,1-benzisoxazoles into larger and more complex molecular frameworks.

Applications of 5 Nitro 2,1 Benzisoxazole As a Synthetic Intermediate and Building Block

Precursors to Ortho-Aminoarylketones

One of the most significant applications of 5-Nitro-2,1-benzisoxazole and its derivatives is their role as precursors to ortho-aminoarylketones. The transformation is typically achieved through a reductive cleavage of the N-O bond of the benzisoxazole ring. This reaction is of considerable importance as ortho-aminoarylketones are themselves key building blocks for the synthesis of numerous pharmaceuticals and other biologically active compounds.

The reduction of 5-nitro-2,1-benzisoxazoles can be accomplished using various reducing agents. A common and efficient method involves the use of iron powder in acetic acid. nih.gov This method is favored for its relatively mild conditions and high yields. The reaction proceeds via the reduction of the nitro group and subsequent cleavage of the isoxazole (B147169) ring to afford the corresponding 5-amino-2-aminobenzophenone derivative.

A representative reaction is the reduction of a 3-aryl-5-nitro-2,1-benzisoxazole to the corresponding 2,5-diaminoarylketone. The general transformation is depicted below:

General Reaction: Reduction of 3-Aryl-5-nitro-2,1-benzisoxazole

| Reactant | Reagents and Conditions | Product | Yield (%) |

| 3-Aryl-5-nitro-2,1-benzisoxazole | Fe, Acetic Acid | 2,5-Diaminoarylketone | High |

This reductive cleavage provides a straightforward entry to ortho-aminoarylketones that might otherwise be challenging to synthesize. The resulting amino-substituted ketones are pivotal intermediates for the construction of various heterocyclic systems, as will be discussed in the subsequent sections.

Synthesis of Fused Heterocyclic Systems

The ortho-aminoarylketone functionality, readily accessible from this compound, is a cornerstone for the synthesis of a variety of fused heterocyclic systems. These ring systems are prevalent in many natural products and synthetic compounds with significant biological and material properties.

The quinoline (B57606) scaffold is a prominent feature in a wide array of pharmaceuticals. The Friedländer annulation is a classic and powerful method for the synthesis of quinolines, which involves the condensation of an ortho-aminobenzaldehyde or ortho-aminoketone with a compound containing an active methylene (B1212753) group. mdpi.comnih.govwikipedia.org

By first reducing this compound to the corresponding ortho-aminoarylketone, a domino reaction sequence can be employed where the in-situ generated aminoketone undergoes a Friedländer reaction with a suitable active methylene compound. This one-pot approach, often facilitated by an acid catalyst, provides an efficient route to highly substituted quinolines.

Illustrative Friedländer Synthesis of a Quinoline Derivative

| Ortho-Aminoarylketone Precursor | Active Methylene Compound | Conditions | Quinoline Product |

| 2,5-Diaminobenzophenone | Ethyl acetoacetate | Acetic Acid, Heat | Substituted 6-aminoquinoline |

The versatility of the Friedländer synthesis allows for the introduction of a wide range of substituents onto the quinoline core by varying the nature of the active methylene compound. semanticscholar.org

Quinazoline (B50416) and its derivatives are another class of heterocyclic compounds with diverse pharmacological activities. The Niementowski quinazoline synthesis is a traditional method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acids and amides. wikipedia.orgnih.gov

This compound can serve as a precursor to the requisite anthranilic acid derivative through hydrolysis and reduction. Alternatively, the ortho-aminoarylketone obtained from the reductive cleavage of this compound can be utilized in other synthetic routes to quinazolines. For instance, condensation of the ortho-aminoketone with an appropriate amine or amide source can lead to the formation of the quinazoline ring system. nih.govscispace.com

Synthesis of a Quinazoline Derivative from an Ortho-Aminoarylketone

| Ortho-Aminoarylketone | Reagent | Conditions | Quinazoline Product |

| 2,5-Diaminobenzophenone | Formamide | Heat | Substituted 6-aminoquinazoline |

Acridines are a class of nitrogen-containing heterocyclic compounds known for their biological activities and use as dyes. The synthesis of acridine (B1665455) derivatives can be achieved through the reaction of ortho-aminoarylketones with compounds containing a reactive methylene group, such as dimedone (5,5-dimethylcyclohexane-1,3-dione).

The ortho-aminoarylketone, derived from this compound, can be condensed with dimedone in the presence of an acid catalyst to yield acridinedione derivatives. This reaction provides a straightforward method for the construction of the tricyclic acridine core. Furthermore, direct reaction of 3-aryl-2,1-benzisoxazoles with nitric acid has been reported to yield nitroacridinone derivatives. researchgate.net

Example of Acridine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2,5-Diaminobenzophenone | Dimedone | Acid catalyst, Heat | Substituted Aminoacridinedione |

| 5-Bromo-3-phenylbenzo[c]isoxazole | Nitric acid, Chloroform (B151607) | - | Nitro acridinone (B8587238) derivative |

Utility in the Synthesis of Functional Organic Materials

The diverse reactivity of this compound and its derivatives suggests their potential as building blocks for the synthesis of functional organic materials. While direct applications are still an emerging area of research, the heterocyclic scaffolds accessible from this starting material are known to exhibit interesting electronic and optical properties.

For instance, quinoline and acridine derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their fluorescence properties. The extended π-conjugated systems present in these molecules can be tuned to achieve desired emission colors and efficiencies.

Furthermore, the introduction of nitro groups and the potential for polymerization of derivatives of this compound could lead to the development of novel conductive polymers. The presence of both electron-donating (amino, after reduction) and electron-withdrawing (nitro) groups in the same molecular framework is a common design strategy for creating materials with nonlinear optical (NLO) properties. These materials have potential applications in telecommunications and optical computing.

While the direct synthesis of such materials from this compound is not yet extensively documented, its role as a precursor to highly functionalized aromatic and heterocyclic systems makes it a promising candidate for future research in materials science.

Q & A

Q. What are the common synthetic routes for 5-Nitro-2,1-benzisoxazole, and how do their yields and conditions compare?

Answer: The synthesis of this compound typically involves nitration or cyclization of precursor molecules. For example:

- Direct nitration : 1,2-Benzisoxazole is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ at 0°C, yielding crystalline 5-nitro derivatives after ice-quenching and filtration .

- Photochemical cyclization : Aryl azides (e.g., 2-azido-4-nitrobenzamide) undergo photolysis in ethanol with base mediation, achieving up to 40% yield via singlet nitrene intermediates. Base additives (e.g., NaOH) stabilize reactive intermediates, improving efficiency .

Comparative Table: